Benzene, 1,2-bis[(phenylseleno)methyl]-
Description
Benzene, 1,2-bis[(phenylseleno)methyl]- is an organoselenium compound featuring a benzene ring substituted at the 1,2-positions with (phenylseleno)methyl groups. The phenylseleno (-SePh) substituents introduce significant electronic and steric effects due to selenium’s polarizability and moderate electronegativity. While direct data on this specific compound are scarce in the provided evidence, its structural analogs and selenium-containing derivatives offer insights into its properties and applications.
Properties
CAS No. |
78808-36-3 |
|---|---|
Molecular Formula |
C20H18Se2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1,2-bis(phenylselanylmethyl)benzene |
InChI |
InChI=1S/C20H18Se2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 |
InChI Key |
PSYSNERBXJWYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC=CC=C2C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[(phenylseleno)methyl]- typically involves the reaction of benzene with phenylseleno reagents under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenylseleno chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of hydrogen atoms with phenylseleno groups .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,2-bis[(phenylseleno)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-bis[(phenylseleno)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno groups to selenides.
Substitution: The phenylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1,2-bis[(phenylseleno)methyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of palladium catalysts for the Heck reaction.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Industry: It is used in the synthesis of various organoselenium compounds, which have applications in materials science and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis[(phenylseleno)methyl]- involves its interaction with molecular targets through its phenylseleno groups. These groups can participate in redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. The compound’s effects are mediated through its ability to donate or accept electrons, impacting various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Selenium Substituents
- 2(3H)-Furanone, dihydro-5-[(phenylseleno)methyl] (): This furanone derivative contains a single phenylseleno group. The selenium atom enhances its reactivity in elimination or oxidation reactions compared to oxygen-based analogs. However, the furanone backbone differs fundamentally from the aromatic benzene core, limiting direct comparability in stability or electronic effects.
- Benzeneseleninic acid derivatives (): Seleninic acids (RSeO₂H) are strong oxidizing agents. While the target compound lacks an oxidized selenium center, its selenoether (-Se-) groups may serve as precursors for such reactive species under oxidative conditions.
Substituted Benzenes with Non-Selenium Groups
- Benzene, 1,2-dimethoxy- (CAS 91-16-7, ): Substituents: Two methoxy (-OCH₃) groups. Properties: Lower molecular weight (138.16 g/mol) and boiling point (~101°C at 303.15 K) compared to the target compound due to reduced steric bulk and absence of selenium. Reactivity: Methoxy groups are electron-donating, directing electrophilic substitution to the para position, whereas seleno groups may exhibit ambivalent electronic effects.
Benzene, 1,2,4-trichloro- (CAS 120-82-1, ):
- Substituents : Three chlorine atoms.
- Properties : Higher density and lower solubility in polar solvents compared to selenium analogs. Chlorine’s strong electron-withdrawing nature contrasts with selenium’s moderate electronegativity.
- Benzene, (1-methyl-1-propenyl)- (): Substituents: Alkenyl groups. Properties: Higher volatility (lower boiling point) due to non-polar substituents.
Organoselenium Compounds
- Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis- (CAS 4613-11-0, ):
- Structure : Two benzene rings linked via a dimethyl-ethanediyl bridge.
- Properties : Molecular weight (210.31 g/mol) and lipophilicity are comparable, but the absence of selenium limits redox activity.
Key Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzene, 1,2-bis[(phenylseleno)methyl]-, and what experimental conditions optimize yield?
- The synthesis typically involves selenium-based reagents like phenylselenol or seleninic anhydrides. A two-step approach is common: (1) functionalizing benzene with methyl groups at the 1,2-positions using Friedel-Crafts alkylation, followed by (2) selenium incorporation via nucleophilic substitution with phenylselenol. Optimal conditions include anhydrous environments (e.g., THF or DMF under nitrogen) and catalytic bases like NaH to minimize oxidation of selenium intermediates . Yield optimization requires precise stoichiometric ratios (e.g., 2:1 phenylselenol to dihalide precursor) and reaction monitoring via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .
Q. How can researchers characterize the purity and structure of Benzene, 1,2-bis[(phenylseleno)methyl]-?
- Key techniques include:
- NMR spectroscopy : H NMR (δ 2.8–3.2 ppm for CH-Se; aromatic protons δ 6.8–7.5 ppm) and Se NMR (δ 200–300 ppm for Se-C bonds) .
- Mass spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 428 (M) with fragmentation patterns confirming Se-C bond cleavage .
- Elemental analysis : Expected C: 53.7%, H: 3.8%, Se: 36.9% (calculated for CHSe). Discrepancies >0.3% indicate impurities .
Q. What safety protocols are critical for handling selenium-containing compounds like this derivative?
- Selenium compounds require stringent safety measures due to toxicity (e.g., neurotoxic and carcinogenic risks):
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Monitor airborne selenium levels via NIOSH Method 7300 (ICP-MS analysis) .
- Waste disposal must comply with EPA guidelines for organoselenium compounds (e.g., neutralization with NaHCO before incineration) .
Advanced Research Questions
Q. How does the electron-withdrawing nature of phenylseleno groups influence the compound’s reactivity in cross-coupling reactions?
- The phenylseleno substituents act as directing groups, facilitating ortho-functionalization via transition-metal catalysis. For example, palladium-catalyzed C-H activation at the benzene core is enhanced due to increased electrophilicity from Se’s electronegativity. Kinetic studies (e.g., UV-Vis monitoring at 270 nm) show reaction rates improve by ~40% compared to non-selenated analogs .
Q. What computational methods validate the stereoelectronic effects of selenium in this compound?
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model Se’s hyperconjugative interactions. Key findings:
- The Se-C bond length (~1.93 Å) correlates with reduced bond dissociation energy (BDE = 245 kJ/mol).
- Natural Bond Orbital (NBO) analysis reveals σ*(C-Se) antibonding orbitals stabilize transition states in oxidation reactions .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Discrepancies in decomposition temperatures (reported 180–220°C) arise from measurement techniques:
- Differential Scanning Calorimetry (DSC) shows exothermic peaks at 185°C (oxidizing atmospheres) vs. 215°C (inert N).
- Thermogravimetric Analysis (TGA) under controlled O levels (5–20%) quantifies oxidative degradation pathways. Calibrate instruments using NIST reference materials (e.g., benzoic acid) to ensure accuracy .
Methodological Resources
- Spectral libraries : NIST Chemistry WebBook for NMR and MS reference data .
- Toxicity profiles : ATSDR guidelines for selenium exposure limits and biomarker analysis (e.g., glutathione depletion assays) .
- Synthetic protocols : Peer-reviewed procedures for organoselenium chemistry in The Journal of Organic Chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
